molecular formula C14H11ClO3 B8626888 1-(5-Chloro-2,4-dihydroxyphenyl)-2-phenylethan-1-one CAS No. 92103-22-5

1-(5-Chloro-2,4-dihydroxyphenyl)-2-phenylethan-1-one

Cat. No. B8626888
M. Wt: 262.69 g/mol
InChI Key: WIOFBSONOGSQJA-UHFFFAOYSA-N
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Patent
US07247734B2

Procedure details

This compounds was synthesised in the same manner as described above. Phenylacetic acid (4.71 g, 34.6 mmol), 4-chlororesorcinol (5 g, 34.6 mmol), boron trifloride etherate (30 ml). After standing for two hours an orange precipitate formed. This was purified by flash chromatography to give the required compound as a white solid (7.2 g, 79.3%); Rf 0.9 hexane/ethyl acetate (20/80)].
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
79.3%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([OH:16])=[CH:14][C:13]=1[OH:19]>B(F)(F)F.CCOCC>[Cl:11][C:12]1[C:13]([OH:19])=[CH:14][C:15]([OH:16])=[C:17]([C:8](=[O:10])[CH2:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.71 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(O)C=C1)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
B(F)(F)F.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compounds was synthesised in the same manner
CUSTOM
Type
CUSTOM
Details
an orange precipitate formed
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(CC1=CC=CC=C1)=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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